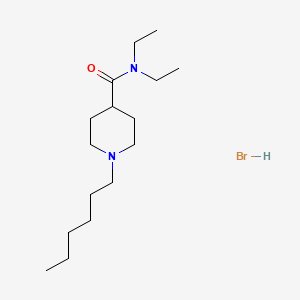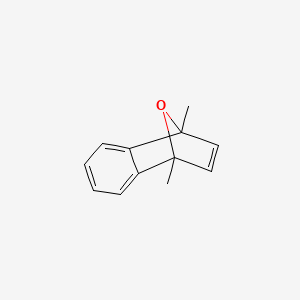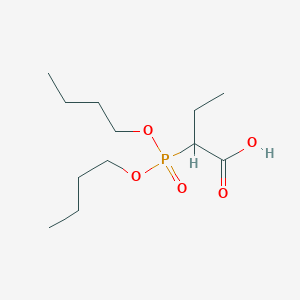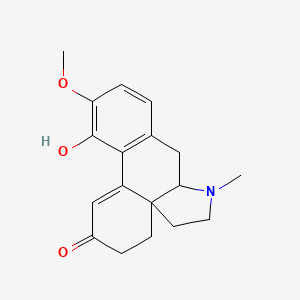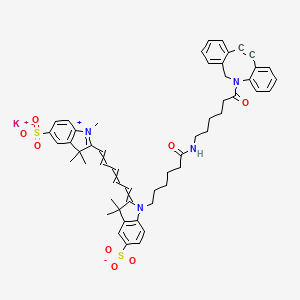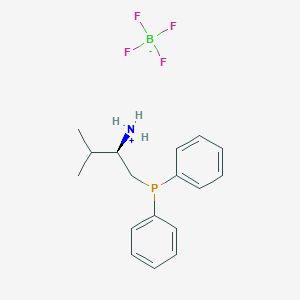
(R)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate is a chiral phosphine ligand used in various chemical reactions, particularly in asymmetric synthesis. This compound is known for its ability to facilitate the formation of chiral centers, making it valuable in the production of enantiomerically pure compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate typically involves the reaction of diphenylphosphine with a chiral amine, followed by the addition of tetrafluoroboric acid. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction is usually carried out at low temperatures to maintain the integrity of the chiral center.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often acting as a ligand in catalytic systems.
Substitution: The aminium group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine complexes.
Substitution: Substituted aminium derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate is widely used as a ligand in asymmetric catalysis. It facilitates the formation of chiral centers, which is crucial in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable in the investigation of stereospecific processes.
Medicine
In medicine, ®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate is explored for its potential in drug development, particularly in the synthesis of chiral drugs that require high enantiomeric purity.
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its role in asymmetric synthesis makes it a key component in the manufacturing of various high-value products.
Mécanisme D'action
The mechanism of action of ®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate involves its function as a chiral ligand. It coordinates with metal centers in catalytic systems, facilitating the formation of chiral intermediates. The molecular targets include transition metal complexes, and the pathways involved often pertain to catalytic cycles in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate
- ®-1-(Diphenylphosphanyl)-2-methylbutan-2-aminium tetrafluoroborate
- ®-1-(Diphenylphosphanyl)-3-ethylbutan-2-aminium tetrafluoroborate
Uniqueness
®-1-(Diphenylphosphanyl)-3-methylbutan-2-aminium tetrafluoroborate is unique due to its specific chiral configuration, which imparts distinct stereochemical properties. This uniqueness makes it particularly effective in asymmetric synthesis, where the formation of chiral centers is essential.
Propriétés
Formule moléculaire |
C17H23BF4NP |
|---|---|
Poids moléculaire |
359.2 g/mol |
Nom IUPAC |
[(2R)-1-diphenylphosphanyl-3-methylbutan-2-yl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C17H22NP.BF4/c1-14(2)17(18)13-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16;2-1(3,4)5/h3-12,14,17H,13,18H2,1-2H3;/q;-1/p+1/t17-;/m0./s1 |
Clé InChI |
IKQWXIAAMJQKMS-LMOVPXPDSA-O |
SMILES isomérique |
[B-](F)(F)(F)F.CC(C)[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
SMILES canonique |
[B-](F)(F)(F)F.CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![13-[(1S,2S)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14751269.png)
![(3S,3aS,6aR)-2-[(2R)-2-[[(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxamide](/img/structure/B14751275.png)
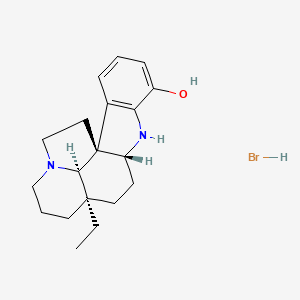
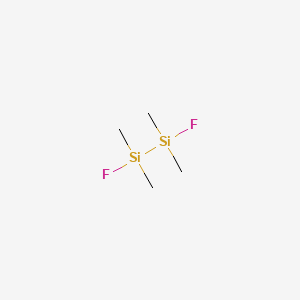

![Piperazine, 1-[2-[(2-methylphenyl)thio]phenyl]-](/img/structure/B14751306.png)
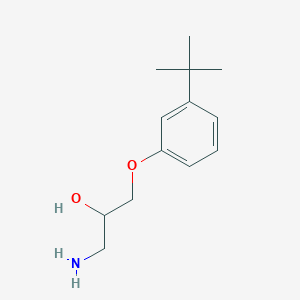
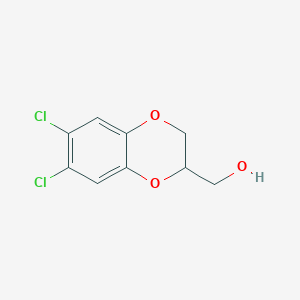
![(1S,2S,4R,7E,11R,12R)-14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B14751315.png)
